molecular formula C13H15ClN2O B563204 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol CAS No. 1185063-39-1

4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

Cat. No.: B563204
CAS No.: 1185063-39-1
M. Wt: 255.757
InChI Key: YAHZVMVZBIMHGM-OMSVOULWSA-N
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Description

The compound “4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol” is a chemical compound with the molecular formula C13H15ClN2O . It has a molecular weight of 255.75 g/mol . The compound is also known by other names such as 4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a chlorophenyl group, an imidazole ring, and a hydroxyl group . The InChI string representation of the molecule is InChI=1S/C13H15ClN2O/c14-12-4-1-11 (2-5-12)3-6-13 (17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 255.1186745 g/mol . The topological polar surface area is 38 Ų . It has a heavy atom count of 17 . The compound has a formal charge of 0 . Its complexity, as computed by Cactvs, is 220 .

Scientific Research Applications

Synthesis and Transformation of Imidazole Derivatives

The review by Abdurakhmanova et al. (2018) details the synthesis methods of 4-phosphorylated imidazole derivatives, their chemical and biological properties, and their wide range of applications, including in the synthesis of phosphorylated peptidomimetics. Such compounds, including imidazoles, have shown a broad spectrum of activities such as insectoacaricidal, anti-blastic, and neurodegenerative activities, indicating their potential for diverse scientific research applications (Abdurakhmanova et al., 2018).

Chlorophenols in Environmental Research

The review by Peng et al. (2016) addresses the role of chlorophenols, including 4-chlorophenyl compounds, as major precursors of dioxins in chemical and thermal processes. This study emphasizes the environmental impact and the pathways through which chlorophenols contribute to dioxin formation in municipal solid waste incineration, highlighting their importance in environmental science research (Peng et al., 2016).

Environmental Toxicology and Biodegradation

Research by Magnoli et al. (2020) focuses on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to chlorophenyl compounds, discussing its behavior in agricultural environments and microbial biodegradation. This review underscores the environmental persistence of such compounds and the crucial role of microbial communities in their degradation, pointing towards the environmental and biotechnological significance of studying these compounds (Magnoli et al., 2020).

Antitumor Activity of Imidazole Derivatives

Iradyan et al. (2009) explore imidazole derivatives for their antitumor activities, reviewing compounds that have progressed through preclinical testing. This research highlights the potential of imidazole derivatives in medicinal chemistry and pharmacology, particularly in the search for new antitumor drugs (Iradyan et al., 2009).

Properties

IUPAC Name

4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHZVMVZBIMHGM-OMSVOULWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1=CC=C(C=C1)Cl)C([2H])(C([2H])([2H])N2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661868
Record name 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185063-39-1
Record name 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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